molecular formula C7H3F2NO4 B2606955 2,6-Difluoro-4-nitrobenzoic acid CAS No. 196194-57-7

2,6-Difluoro-4-nitrobenzoic acid

Cat. No. B2606955
M. Wt: 203.101
InChI Key: VDDOEPCUFDOETL-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has a molecular weight of 203.1 .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-nitrobenzoic acid is 1S/C7H3F2NO4/c8-4-1-3 (10 (13)14)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) and the InChI key is VDDOEPCUFDOETL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitrobenzoic acid has a melting point of 92-96°C and a predicted boiling point of 335.5±42.0 °C .

Scientific Research Applications

Biomonitoring of Chemical Exposure

  • Biomonitoring in Workers : A study by Jones et al. (2005) explored the monitoring of urinary metabolites in workers exposed to nitrotoluenes, including 2,6-dinitrobenzoic acid, a chemical structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research highlighted the importance of developing methods to biomonitor workers exposed to such chemicals, indicating potential applications in occupational health and safety (Jones et al., 2005).

Environmental Sensing and Pollution Monitoring

  • Detection of Pollutants : Ghosh et al. (2015) reported on luminescent metal-organic frameworks (MOFs) capable of sensing nitroaromatics like 4-nitrobenzoic acid, which is similar to 2,6-Difluoro-4-nitrobenzoic acid. These MOFs were effective in detecting explosive and pollutant nitroaromatic compounds in environmental water samples, suggesting potential applications in environmental monitoring (Ghosh et al., 2015).

Material Science and Engineering

  • Chemical Modification of Surfaces : Tsubota et al. (2006) investigated the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid derivatives, including molecules structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research could be relevant to the development of advanced materials and surface treatments in engineering and nanotechnology (Tsubota et al., 2006).

Safety And Hazards

2,6-Difluoro-4-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2,6-difluoro-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOEPCUFDOETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-nitrobenzoic acid

Synthesis routes and methods

Procedure details

2.5M Aqueous sodium hydroxide solution (300 ml) was added over 5 minutes to a solution of ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate (34.86 g 125 mmol) in ethanol (300 ml) at 5° C. such that the reaction temperature was kept below 25° C. The mixture was cooled to 18° C. and 30% hydrogen peroxide (40 ml) was added. The mixture was stirred at 20° C. for 2.5 hours. Sodium sulphite was added until the peroxide test was negative, the mixture was acidified to pH1 with 6M hydrochloric acid and extracted with ethyl acetate. The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution, the aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extracts were dried (MgSO4) and the solvent removed by evaporation to give 2,6-difluoro-4-nitrobenzoic acid (4.89 g, 19%).
Quantity
300 mL
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
Quantity
34.86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Citations

For This Compound
2
Citations
TJ Thornton, AL Jackman, PR Marsham… - Journal of medicinal …, 1992 - ACS Publications
Introduction As part of an extensive study of the potential of ana-logues of JV*-propargyl-5, 8-dideazafolic acid1, 2 as anti-cancer agents acting via inhibitionof thymidylate synthase (TS, …
Number of citations: 16 pubs.acs.org
X Wu - 2008 - search.proquest.com
A series of nitroarylmethyl phosphoramide mustards was designed, synthesized and evaluated as nitroreductase-targeted prodrugs in gene-directed enzyme-prodrug therapy. Among …
Number of citations: 5 search.proquest.com

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